molecular formula C8H17NS2 B13005051 N-(4-(Methylthio)butan-2-yl)thietan-3-amine

N-(4-(Methylthio)butan-2-yl)thietan-3-amine

Cat. No.: B13005051
M. Wt: 191.4 g/mol
InChI Key: QESHPHSXRYGRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Methylthio)butan-2-yl)thietan-3-amine is a chemical compound characterized by the presence of a thietan ring and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Methylthio)butan-2-yl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide, leading to the formation of the thietan ring . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can be employed to synthesize thietanes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylthio)butan-2-yl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thietan ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the thietan ring or the methylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thietan ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Methylthio)butan-2-yl)thietan-3-amine is unique due to its combination of a thietan ring and a methylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H17NS2

Molecular Weight

191.4 g/mol

IUPAC Name

N-(4-methylsulfanylbutan-2-yl)thietan-3-amine

InChI

InChI=1S/C8H17NS2/c1-7(3-4-10-2)9-8-5-11-6-8/h7-9H,3-6H2,1-2H3

InChI Key

QESHPHSXRYGRSB-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC)NC1CSC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.